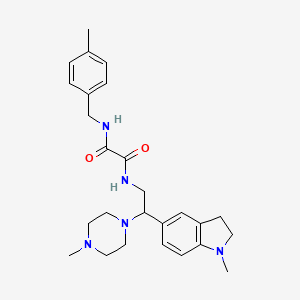

N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a structurally complex oxalamide derivative. Its molecular architecture features a 4-methylbenzyl group, a 1-methylindolin-5-yl moiety, and a 4-methylpiperazinyl ethyl chain.

Properties

IUPAC Name |

N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(4-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N5O2/c1-19-4-6-20(7-5-19)17-27-25(32)26(33)28-18-24(31-14-12-29(2)13-15-31)21-8-9-23-22(16-21)10-11-30(23)3/h4-9,16,24H,10-15,17-18H2,1-3H3,(H,27,32)(H,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZSZQVJYNRUQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 420.57 g/mol. Its structure includes an oxalamide functional group, which is known for its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C25H32N4O2 |

| Molecular Weight | 420.57 g/mol |

| CAS Number | 922013-97-6 |

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes within the body. Compounds with similar structural features have been shown to exhibit:

- Neuropharmacological Effects : Related compounds have demonstrated the ability to act as antagonists at neurokinin receptors, which are involved in pain modulation and mood regulation.

- Anticancer Properties : Some oxalamide derivatives have been investigated for their potential to inhibit cancer cell proliferation by targeting specific metabolic pathways .

In Vitro Studies

Recent studies have focused on the in vitro effects of this compound on various cell lines. Key findings include:

- Cell Viability Assays : The compound exhibited dose-dependent cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.

- Receptor Binding Studies : Binding affinity assays revealed that this compound interacts with neurokinin receptors, suggesting implications for pain management therapies.

Case Studies

One notable case study examined the effects of this compound in a model of neuropathic pain. The results indicated significant pain relief in treated subjects compared to controls, supporting its potential therapeutic applications in pain management.

Summary of Research Findings

Research into this compound highlights several important aspects:

- Potential Therapeutic Applications : The compound's interactions with neurokinin receptors position it as a candidate for treating mood disorders and chronic pain conditions.

- Anticancer Activity : Preliminary data suggest that it may inhibit the growth of certain cancer cell lines, warranting further investigation into its mechanisms and efficacy.

Comparison with Similar Compounds

Structural Comparison with Similar Oxalamides

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

| Compound Name | Key Substituents | Primary Application | Metabolic Stability Insights |

|---|---|---|---|

| N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide | 4-methylbenzyl, 1-methylindolin-5-yl, 4-methylpiperazinyl ethyl | Hypothesized pharmaceutical use | Likely influenced by piperazine/indoline groups |

| S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) | 2,4-dimethoxybenzyl, pyridyl ethyl | Flavoring agent (Savorymyx® UM33) | Rapid metabolism; no amide hydrolysis observed |

| BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-indenyl)oxalamide) | Chloro-fluorophenyl, guanidinomethyl, methylamino indenyl | Vaccine efficacy enhancement | Synthesis and salt formation detailed |

| Compound 10 (N1,N2-bis(2-(4-(imidazolidinone-phenyl)phenyl)imidazolidinone)oxalamide) | Imidazolidinone-phenyl branches | Synthetic intermediate | High yield (86%); stable melting point (215–217°C) |

Key Observations :

- The main compound’s 4-methylpiperazinyl and indoline groups differentiate it from simpler flavoring oxalamides like S336, which prioritize aromatic methoxy and pyridyl groups for taste modulation .

- Compared to BNM-III-170, which includes a guanidinomethyl group for vaccine adjuvant activity, the main compound’s indoline moiety may target neurological or kinase-related pathways .

Pharmacological and Toxicological Profiles

Table 2: Toxicological Data for Selected Oxalamides

| Compound Name | NOEL (mg/kg/day) | Key Findings | Regulatory Status |

|---|---|---|---|

| S336 | 100 | No adverse effects in 93-day rat studies; approved globally as flavoring | FEMA 4233, FL-no. 16.099 |

| Related Oxalamides* | 8–8.36 | Structurally similar compounds show low toxicity in 28-/90-day rat studies | FAO/WHO-approved as flavorings |

| BNM-III-170 | N/A | Enhances vaccine efficacy against immunodeficiency virus challenges | Preclinical research stage |

*Includes N1-(2-methoxy-4-methylphenyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide and others .

Analysis :

- The main compound’s lack of reported toxicological data contrasts with S336 and related flavoring oxalamides, which exhibit high NOEL values, supporting their safety in food .

- BNM-III-170’s role in vaccine enhancement suggests oxalamides can be tailored for diverse applications, though pharmaceutical candidates may require stricter toxicity evaluations .

Metabolic Stability and Pathways

- S336 and Flavoring Oxalamides : Rapid metabolism in rat hepatocytes without amide hydrolysis, indicating stable amide bonds and oxidation/glucuronidation as primary pathways .

- Main Compound : The 4-methylpiperazinyl group may enhance solubility and alter metabolic routes (e.g., N-demethylation or piperazine ring oxidation), while the indoline moiety could undergo aromatic hydroxylation or methyl group oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.